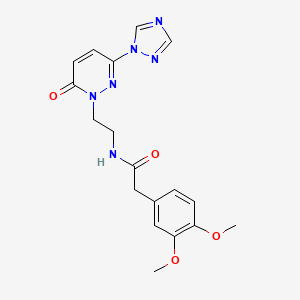
2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H20N6O4 and its molecular weight is 384.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyridazinone Ring : Cyclization of hydrazine derivatives with diketones or keto acids.
- Attachment of the Phenyl Group : Achieved through Friedel-Crafts acylation or alkylation.
- Introduction of the Acetamide Moiety : Reaction with acetic anhydride or acetyl chloride.
- Methoxylation : Using reagents like dimethyl sulfate or methyl iodide.
Anticancer Properties
Research indicates that compounds containing triazole and pyridazinone moieties exhibit significant anticancer activities. For example, derivatives similar to our compound have shown potent cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | HCT116 | 0.43 | Induces apoptosis and inhibits migration |
| 2 | MCF-7 | 4.76 | Increases ROS levels leading to mitochondrial dysfunction |
| 3 | Eca109 | 2.70 | Modulates epithelial-mesenchymal transition markers |
These studies suggest that the compound can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .
The biological activity of this compound is largely attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation:
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cancer cells, which can lead to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm, triggering apoptosis .
- Epithelial-Mesenchymal Transition (EMT) : Treatment with this compound has been shown to alter the expression of proteins associated with EMT, such as E-cadherin and vimentin, thereby inhibiting cancer cell migration .
Antimicrobial Activity
In addition to anticancer properties, some studies have indicated that triazole-containing compounds may possess antimicrobial activity against various pathogens. This broad-spectrum activity is attributed to the structural features that facilitate interaction with microbial targets .
Case Studies
Several case studies have explored the efficacy of similar compounds in preclinical models:
- Study on HCT116 Cells : A derivative demonstrated an IC50 value of 0.43 µM, significantly lower than traditional chemotherapeutics, indicating enhanced potency against colon cancer cells .
- In Vivo Studies : Animal models treated with triazole derivatives showed reduced tumor growth without significant toxicity to normal tissues, underscoring the therapeutic potential of these compounds in cancer treatment .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-27-14-4-3-13(9-15(14)28-2)10-17(25)20-7-8-23-18(26)6-5-16(22-23)24-12-19-11-21-24/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQMBVXKUKFLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














